molecular formula C17H14N4O4 B14868730 3-(1,3-Benzodioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol

3-(1,3-Benzodioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol

Cat. No.: B14868730
M. Wt: 338.32 g/mol
InChI Key: VIMYQBPCDSZNQN-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a methoxyphenyl group, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-amine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with cyanuric chloride under basic conditions to yield the final triazinone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzo[d][1,3]dioxol-5-ylamino)-6-phenyl-1,2,4-triazin-5(4H)-one
  • 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-chlorophenyl)-1,2,4-triazin-5(4H)-one
  • 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-nitrophenyl)-1,2,4-triazin-5(4H)-one

Uniqueness

The presence of the methoxy group in 3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14N4O4/c1-23-12-5-2-10(3-6-12)15-16(22)19-17(21-20-15)18-11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H2,18,19,21,22)

InChI Key

VIMYQBPCDSZNQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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